molecular formula C26H36N6O4 B2727099 Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester CAS No. 1207365-47-6

Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester

Cat. No.: B2727099
CAS No.: 1207365-47-6
M. Wt: 496.612
InChI Key: NLPOHPJVDDEGHU-KRWDZBQOSA-N
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Description

This compound (CAS: 1207365-47-6) is a pyrido[3,4-d]pyrimidine derivative with a tert-butyl ester group at position 7, a 4-[(3S)-3-methyl-4-morpholinyl] substituent at position 4, and a 2-[4-[[(ethylamino)carbonyl]amino]phenyl] group at position 2 (Figure 1). Its molecular formula is C₂₆H₃₆N₆O₄ (MW: 496.60) . The tert-butyl ester enhances lipophilicity, which may improve membrane permeability .

Properties

IUPAC Name

tert-butyl 2-[4-(ethylcarbamoylamino)phenyl]-4-[(3S)-3-methylmorpholin-4-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O4/c1-6-27-24(33)28-19-9-7-18(8-10-19)22-29-21-15-31(25(34)36-26(3,4)5)12-11-20(21)23(30-22)32-13-14-35-16-17(32)2/h7-10,17H,6,11-16H2,1-5H3,(H2,27,28,33)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPOHPJVDDEGHU-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=N2)N4CCOCC4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=N2)N4CCOC[C@@H]4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pyrido[3,4-d]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester, examining its synthesis, biological activity, and potential therapeutic applications.

1. Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a pyridopyrimidine core is essential for its interaction with various biological targets.

2. Biological Activity Overview

Pyrido[3,4-d]pyrimidine derivatives are known to exhibit a wide range of biological activities:

  • Antitumor Activity : These compounds have been investigated for their potential as anticancer agents. Studies indicate that they can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.
  • Antifolate Activity : Certain derivatives act as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells.
  • Tyrosine Kinase Inhibition : Some pyridopyrimidine compounds have shown effectiveness in inhibiting tyrosine kinases, which play a crucial role in cellular signaling pathways related to cancer progression.

3.1 Antitumor Efficacy

A study evaluated the antitumor efficacy of various pyrido[3,4-d]pyrimidine derivatives against human tumor cell lines. The most active compound demonstrated an IC50 value of approximately 1.7 nM against KB human tumors expressing folate receptors (FRα) and proton-coupled folate transporter (PCFT) .

The mechanism through which these compounds exert their effects often involves the inhibition of key enzymes in nucleotide biosynthesis. For instance, compounds targeting GARFTase have been identified as promising candidates for further development as anticancer agents .

3.3 Structure-Activity Relationship (SAR)

Research has highlighted the significance of substituents at various positions on the pyridopyrimidine scaffold. For example, modifications at the C5 and C6 positions can influence selectivity and potency against specific biological targets .

4. Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

The synthesis of these compounds typically involves multi-step chemical reactions that allow for the introduction of various substituents to optimize biological activity. A common approach includes:

  • Formation of the Pyridopyrimidine Core : This involves cyclization reactions using appropriate precursors.
  • Functionalization : Subsequent reactions introduce functional groups that enhance solubility and bioactivity.

5. Data Table: Biological Activities of Selected Pyrido[3,4-d]pyrimidine Derivatives

Compound NameTarget ActivityIC50 (nM)Reference
Compound ADHFR Inhibition10
Compound BTyrosine Kinase Inhibition50
Compound CAntitumor (MCF-7)45
Compound DAntifolate Activity1.7

Scientific Research Applications

Structural Characteristics and Synthesis

The compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The synthesis of pyrido[3,4-d]pyrimidines typically involves multi-step reactions that can be tailored to introduce various substituents at specific positions on the ring system. Recent studies have highlighted efficient synthetic methodologies that yield high purity and yield of these compounds, facilitating their use in further biological evaluations .

Biological Activities

2.1 Antagonistic Properties

Research has shown that derivatives of pyrido[3,4-d]pyrimidines exhibit antagonistic properties against various receptors. Notably, a study evaluated the structure–activity relationship (SAR) of pyrido[3,4-d]pyrimidines as antagonists of the human chemokine receptor CXCR2. The findings revealed that certain analogues possess significant antagonistic potency with an IC50 value of 0.11 µM, indicating their potential for treating inflammatory diseases .

2.2 Kinase Inhibition

Pyrido[3,4-d]pyrimidines have also been identified as promising kinase inhibitors. For instance, compounds within this class have shown nanomolar IC50 values against cyclin-dependent kinase 2 (CDK2), suggesting their utility in cancer therapeutics. The ability to modify substituents at positions 2 and 8 allows for the optimization of inhibitory activity against specific kinases .

2.3 Matrix Metalloproteinase Inhibition

Additionally, pyrido[3,4-d]pyrimidine derivatives have been reported to act as potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13). This enzyme plays a crucial role in tissue remodeling and is implicated in various pathological conditions, including cancer metastasis and arthritis. The inhibition of MMP-13 by these compounds could provide therapeutic avenues for managing these diseases .

Table 1: Summary of Biological Activities of Pyrido[3,4-d]pyrimidine Derivatives

Activity TypeCompound/AnalogueIC50 Value (µM)References
CXCR2 AntagonismUnsubstituted analogue0.11
CDK2 Inhibition2-amino-pyrido[3,4-d]pyrimidines0.016
MMP-13 InhibitionPyrido[3,4-d]pyrimidine derivativesPotent

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrido[3,4-d]pyrimidine Derivatives

2.1.1. tert-Butyl 4-morpholino-2-vinyl-5,8-dihydropyrido[3,4-d]pyrimidine-7-carboxylate (Compound 73)
  • Substituents: 4-morpholino, 2-vinyl, tert-butyl ester.
  • Synthesis : Prepared via Suzuki coupling of a 2-chloro precursor with a vinylborolane (87% yield) .
  • Comparison: The 2-vinyl group in Compound 73 contrasts with the 2-[4-[[(ethylamino)carbonyl]amino]phenyl] group in the target compound.
2.1.2. tert-Butyl 2,4-diphenyl-5,8-dihydropyrido[3,4-d]pyrimidine-7-carboxylate (Compound 6a)
  • Substituents : 2- and 4-phenyl groups.
  • Synthesis : Pd-catalyzed cross-coupling of a 2,4-dichloro precursor with phenylboronic acid .
  • Comparison: The diphenyl substitution increases steric bulk but lacks the hydrogen-bonding capability of the target compound’s ethylamino carbonyl group. This may reduce solubility and target specificity .
2.1.3. 2-Amino-thiazolo[4,5-d]pyrimidine Analogues
  • Activity : CXCR2 antagonist (IC₅₀: 0.079 µM) .

Pyrido[2,3-d]pyrimidine Isomers

Pyrido[2,3-d]pyrimidines (e.g., piritrexim isethionate) are structurally distinct due to their fused pyridine-pyrimidine orientation but share therapeutic relevance in cancer and antimicrobial applications .

  • Key Differences :
    • Substituent Accessibility : Pyrido[3,4-d]pyrimidines allow easier functionalization at C2 and C4 via nucleophilic substitution .
    • Bioactivity : Pyrido[2,3-d]pyrimidines often target dihydrofolate reductase (DHFR), whereas pyrido[3,4-d]pyrimidines are explored for kinase and receptor antagonism .

Comparative Analysis of Substituent Effects

Compound C2 Substituent C4 Substituent Biological Activity Key Reference
Target Compound 4-[[(Ethylamino)carbonyl]amino]phenyl (3S)-3-methyl-4-morpholinyl Not explicitly reported (structural analogies suggest kinase/receptor modulation)
Compound 73 Vinyl Morpholino CYP121A1 inhibition (Mycobacterium tuberculosis)
PD-173955 [3-(Methylsulfanyl)phenyl]amino 2,6-Dichlorophenyl Ephrin receptor (EPH) inhibition
CXCR2 Lead 2-Amino-thiazolo 6-Substituted CXCR2 antagonism (IC₅₀: 0.079 µM)

Q & A

Q. What are the key synthetic challenges in preparing this pyrido[3,4-d]pyrimidine derivative, and how are they addressed?

The synthesis involves multi-step coupling and functionalization. A critical step is the nucleophilic substitution of tert-butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate with chiral morpholinyl substituents. Steric hindrance at the 4-position requires Pd(OAc)₂-catalyzed coupling under Buchwald-Hartwig conditions to ensure regioselectivity . Purification challenges arise due to intermediates with similar polarity; flash chromatography with gradient elution (e.g., 5–20% MeOH in DCM) is recommended .

Q. Which analytical techniques are essential for confirming the stereochemical integrity of the (3S)-3-methyl-4-morpholinyl group?

  • Chiral HPLC : Use a Chiralpak® IC-3 column with hexane:isopropanol (80:20) to resolve enantiomers .
  • NOESY NMR : Correlate spatial proximity between the 3-methyl group and adjacent protons on the morpholine ring .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in acetonitrile) .

Q. How can researchers assess the compound’s stability under physiological conditions?

Perform hydrolytic stability assays in PBS (pH 7.4) at 37°C, monitoring degradation via LC-MS. The tert-butyl ester is prone to hydrolysis; half-life calculations under acidic (pH 3.0) and neutral conditions can guide prodrug design . For oxidative stability, use liver microsomes with NADPH to identify metabolic hotspots (e.g., morpholine ring oxidation) .

Advanced Research Questions

Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) at the 4-morpholinyl position?

  • Stereoisomer synthesis : Prepare (3R)-3-methyl-4-morpholinyl and des-methyl analogs to compare activity in kinase inhibition assays .
  • Molecular docking : Use EGFR (PDB: 1M17) or KRASG12C (PDB: 6OIM) structures to model interactions. Focus on hydrogen bonding between the morpholine oxygen and Asp831 (EGFR) or Thr58 (KRAS) .
  • Pharmacophore mapping : Replace the morpholine with piperazine or thiomorpholine to evaluate steric/electronic effects on target engagement .

Q. How can researchers resolve contradictions in reported biological activities of pyrido[3,4-d]pyrimidine analogs?

Contradictions may arise from assay variability (e.g., ricin inhibition vs. kinase inhibition). To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK293T for PROTAC degradation studies) and controls (e.g., bortezomib for proteasome activity validation) .
  • Validate off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to rule out cross-reactivity .
  • Structural alignment : Compare core scaffolds; subtle differences (e.g., oxazolo vs. pyrido rings) drastically alter target selectivity .

Q. What methodologies are optimal for evaluating this compound’s efficacy in PROTAC-mediated protein degradation?

  • Ternary complex formation : Use bioluminescence resonance energy transfer (BRET) to confirm target-PROTAC-E3 ligase interactions .
  • Time-course western blotting : Monitor degradation of KRASG12C or EGFR over 24–72 hours in H358 or A431 cells, respectively .
  • Rescue experiments : Co-treat with MLN4924 (proteasome inhibitor) or dBET1 (BET degrader control) to confirm mechanism .

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